molecular formula C8H13NO B13947969 4-Oxo-2-propylpentanenitrile CAS No. 74322-92-2

4-Oxo-2-propylpentanenitrile

Cat. No.: B13947969
CAS No.: 74322-92-2
M. Wt: 139.19 g/mol
InChI Key: FTYKBFSNBHWYIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-2-propylpentanenitrile is an organic compound with the molecular formula C8H13NO It is a nitrile derivative characterized by the presence of a ketone group at the fourth position and a propyl group at the second position of the pentanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-propylpentanenitrile can be achieved through several methods. One common approach involves the oxygenation of 2,4-alkadienoic acid derivatives in the presence of a cobalt (II) porphyrin catalyst. This reaction typically uses oxygen and triethylsilane as reagents, followed by acetylation to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the hydrolysis of p-fluorobenzoylacetonitrile using hydrogen peroxide in the presence of a composite catalyst composed of a heteropoly acid and a phase transfer catalyst under basic conditions . This method is efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2-propylpentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 4-Oxo-2-propylpentanoic acid

    Reduction: 4-Hydroxy-2-propylpentanenitrile

    Substitution: Various substituted nitriles depending on the nucleophile used

Scientific Research Applications

4-Oxo-2-propylpentanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-2-propylpentanenitrile involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis to form amides or carboxylic acids. These reactions can modulate the activity of enzymes and other proteins, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-2-propylpentanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for diverse biological interactions.

Properties

CAS No.

74322-92-2

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4-oxo-2-propylpentanenitrile

InChI

InChI=1S/C8H13NO/c1-3-4-8(6-9)5-7(2)10/h8H,3-5H2,1-2H3

InChI Key

FTYKBFSNBHWYIH-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.